2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound. It features a unique structure that combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a phenyl group and a tetrahydrofuran-2-ylmethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and tetrahydrofuran-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines.
Scientific Research Applications
2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound’s interactions with various biological targets, including adenosine receptors, are studied to understand its pharmacological properties.
Material Science: Derivatives of this compound are explored for their use in developing functionalized ligands for diagnostic and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine core and is also studied for its medicinal properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material applications.
Uniqueness
2-phenyl-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a tetrahydrofuran-2-ylmethyl substituent enhances its potential as a versatile scaffold for drug design and other applications.
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
11-(oxolan-2-ylmethyl)-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H17N5O2/c25-18-15-11-20-19-21-17(13-5-2-1-3-6-13)22-24(19)16(15)8-9-23(18)12-14-7-4-10-26-14/h1-3,5-6,8-9,11,14H,4,7,10,12H2 |
InChI Key |
QOXPCRPSRJGWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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